molecular formula C17H20N4OS B2602128 N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide CAS No. 1258662-03-1

N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide

Cat. No.: B2602128
CAS No.: 1258662-03-1
M. Wt: 328.43
InChI Key: ICFJGWDJEZTVIH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide is a complex organic compound featuring a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide typically involves multiple steps. One common approach starts with the preparation of the 1-methyl-1H-imidazol-2-yl sulfanyl intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazol-2-ylmethanol
  • N-Methylimidazoleacetic acid
  • 1,4-Bis(imidazol-1-ylmethyl)benzene

Uniqueness

N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyanomethyl group, imidazole ring, and benzamide core allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-3-9-21(10-7-18)16(22)15-6-4-5-14(12-15)13-23-17-19-8-11-20(17)2/h4-6,8,11-12H,3,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFJGWDJEZTVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=CC(=C1)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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